molecular formula C23H22ClN5O3 B11264027 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-methoxybenzyl)butanamide

4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B11264027
M. Wt: 451.9 g/mol
InChI Key: PIHYGINYBCSAHP-UHFFFAOYSA-N
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Description

4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 4-[7-(4-CHLOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, some derivatives inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The exact mechanism may vary depending on the specific derivative and its target.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C23H22ClN5O3/c1-32-19-6-3-2-5-16(19)15-25-21(30)8-4-7-20-26-27-22-23(31)28(13-14-29(20)22)18-11-9-17(24)10-12-18/h2-3,5-6,9-14H,4,7-8,15H2,1H3,(H,25,30)

InChI Key

PIHYGINYBCSAHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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